molecular formula C21H22O3 B4938102 2-[3-(2-ethoxyphenoxy)propoxy]naphthalene

2-[3-(2-ethoxyphenoxy)propoxy]naphthalene

Cat. No. B4938102
M. Wt: 322.4 g/mol
InChI Key: IXFAJGJTABUCCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-[3-(2-ethoxyphenoxy)propoxy]naphthalene often involves multi-step organic reactions, including photoinduced electrocyclization and dehydrogenation processes. For instance, the synthesis of tetrathieno[2,3-a:3′,2′-c:2″,3″-f:3‴,2‴-h]naphthalene, a compound with a structure somewhat analogous to the one , utilizes photoirradiation of a solution containing a precursor molecule, leading to the production of the target compound with high stability against molecular oxygen (Yamamoto et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-[3-(2-ethoxyphenoxy)propoxy]naphthalene can be analyzed using X-ray crystallography, which reveals details about their crystalline structure and π–π overlap between adjacent molecules. Such structural features are crucial for understanding the physical and chemical properties of these compounds (Yamamoto et al., 2013).

Chemical Reactions and Properties

The chemical reactions and properties of related compounds often involve oxidation processes. For example, the oxidation of 2-methoxynaphthalene by various dioxygenases leads to the formation of products with defined stereochemistry, indicating the enzymes' potential in the production of new metabolites as useful chiral synthons (Whited et al., 1994).

Physical Properties Analysis

Physical properties such as the crystalline structure and stability against molecular oxygen are essential for applications in materials science. The columnar crystalline structure and high degree of π–π overlap between molecules contribute to efficient charge-carrier transport properties, which are vital for the development of organic electronic devices (Yamamoto et al., 2013).

Chemical Properties Analysis

The chemical properties of these compounds are characterized by their reactivity in oxidation reactions and their interaction with enzymes. The elucidation of the reaction mechanisms and the identification of reaction products are fundamental for understanding the chemical behavior of these molecules and their potential applications in synthetic chemistry and biotechnology (Whited et al., 1994).

properties

IUPAC Name

2-[3-(2-ethoxyphenoxy)propoxy]naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O3/c1-2-22-20-10-5-6-11-21(20)24-15-7-14-23-19-13-12-17-8-3-4-9-18(17)16-19/h3-6,8-13,16H,2,7,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFAJGJTABUCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCOC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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